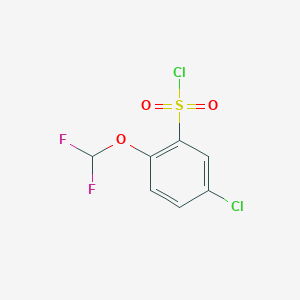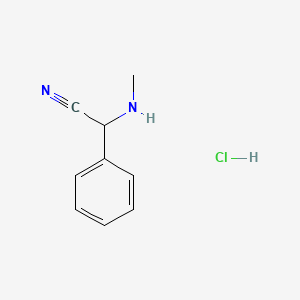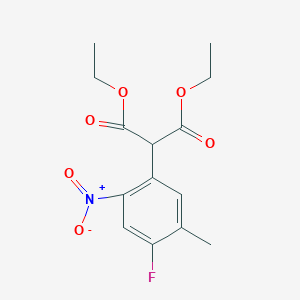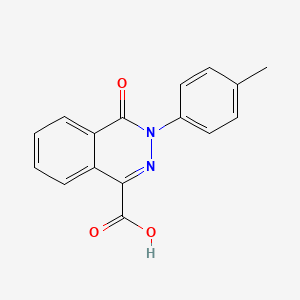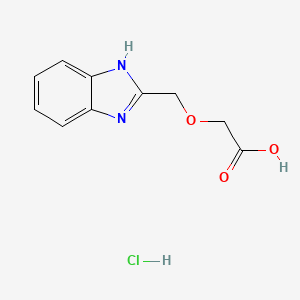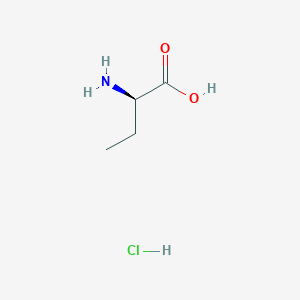
D-高丙氨酸盐酸盐
描述
D-Homoalanine hcl is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Homoalanine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Homoalanine hcl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
叠氮肽的合成
D-高丙氨酸盐酸盐: 用于合成叠氮肽,叠氮肽在肽化学中非常重要。 在肽中引入叠氮基团可以进行后续的点击化学反应,从而实现复杂肽结构的构建 .
点击化学
D-高丙氨酸盐酸盐 的叠氮基团可以参与Cu(I)催化的Huisgen 1,3-偶极环加成反应。 这种点击化学方法广泛用于含有三唑的肽的模块化组装,这些肽在药物设计和开发中具有应用 .
肽键模拟
将D-高丙氨酸盐酸盐 掺入肽中会导致结构形成,其中 1,2,3-三唑环模拟肽键。 这对肽类治疗剂的设计和蛋白质-蛋白质相互作用的研究具有重要意义 .
二级结构的诱导
在肽中使用D-高丙氨酸盐酸盐 可以诱导二级结构的形成,例如 β-转角和 α-螺旋。 这对研究蛋白质折叠和设计具有特定生物活性的肽至关重要 .
施陶丁格连接
D-高丙氨酸盐酸盐: 可用于施陶丁格连接的变体,这是一种生物偶联技术,允许在不需要保护基团的情况下合成肽和蛋白质。 该方法对制备具有天然构象的生物活性肽和蛋白质具有价值 .
L-RNA 适体的生成
D-高丙氨酸盐酸盐: 可用于生成对应 L-氨基酸的 L-RNA 适体。 该应用在分子识别和生物传感器开发领域具有重要意义 .
细菌细胞壁的掺入
非天然 D-氨基酸,如D-高丙氨酸盐酸盐,可以喂给细菌细胞,使其掺入到细胞壁中。 这在研究细菌生长和开发新型抗生素方面具有潜在的应用 .
蛋白质化学和环化
作用机制
Target of Action
D-Homoalanine hydrochloride is a biochemical used in proteomics research . .
Biochemical Pathways
D-Homoalanine hydrochloride may be involved in several biochemical pathways. For instance, it has been reported that D-amino acids can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase. Malonate is then converted into malonyl-CoA and enters fatty acid biosynthesis . .
生化分析
Biochemical Properties
D-Homoalanine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. One notable interaction is with glutamate dehydrogenase, an enzyme involved in amino acid metabolism. D-Homoalanine hydrochloride can alter the substrate specificity of this enzyme, enhancing its activity towards certain substrates . Additionally, it has been used to generate L-RNA aptamers, which are valuable tools in molecular biology .
Cellular Effects
D-Homoalanine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, D-Homoalanine hydrochloride can be incorporated into cell walls, affecting their structure and function . In mammalian cells, it has been observed to impact protein synthesis by incorporating into newly synthesized proteins, thereby altering their function and stability .
Molecular Mechanism
The molecular mechanism of D-Homoalanine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, modulating their activity. For example, D-Homoalanine hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Homoalanine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Homoalanine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to D-Homoalanine hydrochloride in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of D-Homoalanine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of D-Homoalanine hydrochloride have been associated with neurotoxic effects in animal studies . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
D-Homoalanine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One key pathway involves its conversion to L-homoalanine, which is a precursor for the synthesis of several important pharmaceuticals . The compound also interacts with enzymes such as threonine dehydratase and glutamate dehydrogenase, influencing their activity and the overall metabolic network .
Transport and Distribution
Within cells and tissues, D-Homoalanine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
D-Homoalanine hydrochloride exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, D-Homoalanine hydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can influence protein synthesis and metabolic processes .
属性
IUPAC Name |
(2R)-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)


![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
